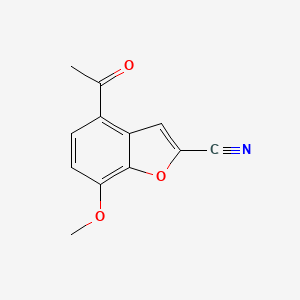![molecular formula C11H14N2O2 B2657844 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2190141-76-3](/img/structure/B2657844.png)
1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Mecanismo De Acción
1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII works by inhibiting the activity of 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one, which is a serine/threonine protein kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one is involved in the phosphorylation of various proteins, including tau, beta-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one by 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII leads to the dephosphorylation of these proteins, resulting in their activation or inhibition, depending on the protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII depend on the specific disease or condition being studied. In Alzheimer's disease, 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII reduces amyloid-beta deposition and tau hyperphosphorylation, leading to improved cognitive function. In diabetes, it improves insulin sensitivity and glucose metabolism, leading to better glycemic control. In cancer, it inhibits tumor growth and induces apoptosis in cancer cells, leading to reduced tumor size. Inflammation can also be reduced by 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII, as it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII in lab experiments are its potency and selectivity for 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one, which allows for specific inhibition of this enzyme without affecting other kinases. This makes it a useful tool for studying the role of 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one in various cellular processes. However, the limitations of using 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII include its potential off-target effects, which may affect the interpretation of the results obtained from experiments.
Direcciones Futuras
For research on 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII include its potential therapeutic applications in other diseases, such as Huntington's disease, bipolar disorder, and stroke. It may also be useful in combination therapy with other drugs for the treatment of certain diseases. Further studies are needed to elucidate the specific mechanisms of action of 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII and its potential side effects.
Métodos De Síntesis
The synthesis of 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII involves the reaction of 1-(4-bromophenyl)-3-oxo-1,3-dihydro-2H-isoindole-5-carboxylic acid with 1,3-oxazole-2-amine, followed by the reaction with piperidine-1-carboxaldehyde and propargyl bromide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, cancer, and inflammation. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta deposition and tau hyperphosphorylation. In diabetes, 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII has been found to improve insulin sensitivity and glucose metabolism. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation can also be reduced by 1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one inhibitor VIII, as it can inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[4-(1,3-oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-10(14)13-6-3-9(4-7-13)11-12-5-8-15-11/h2,5,8-9H,1,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEGZTZRNMOXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2657762.png)
![Methyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B2657763.png)
![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2657765.png)
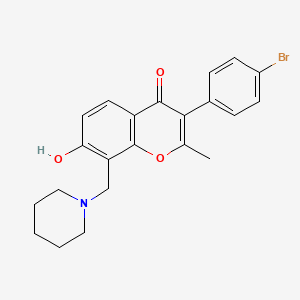

![4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2657769.png)
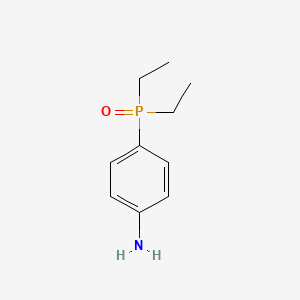
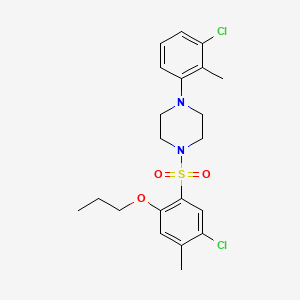

![4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657777.png)
![5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/no-structure.png)
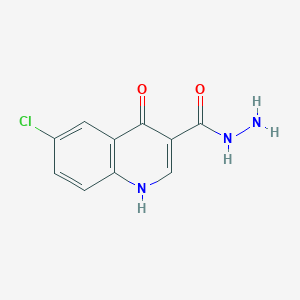
![1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2657783.png)
